![molecular formula C12H10ClN3O2S2 B5796821 3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as AG490 and is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is involved in various biological processes, including immune response, cell growth, and differentiation. AG490 has been shown to inhibit the activation of this pathway, making it a valuable tool in understanding the role of JAK/STAT signaling in various physiological and pathological conditions.
作用机制
AG490 inhibits the activation of JAK/STAT signaling by binding to the JAK kinase domain, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream STAT signaling, resulting in the suppression of various biological processes that are regulated by this pathway.
Biochemical and Physiological Effects
AG490 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, AG490 has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion. In immune cells, AG490 has been shown to suppress cytokine production and inhibit the activation of immune cells. In neuronal cells, AG490 has been shown to protect against oxidative stress-induced cell death and promote cell survival.
实验室实验的优点和局限性
AG490 has several advantages for laboratory experiments. It is a potent and specific inhibitor of JAK/STAT signaling, making it a valuable tool in studying the role of this pathway in different biological processes. AG490 is also commercially available, making it easily accessible for researchers. However, AG490 has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and concentrations when using AG490 in laboratory experiments.
未来方向
There are several future directions for research on AG490. One potential direction is to study the effects of AG490 in combination with other inhibitors of JAK/STAT signaling or other signaling pathways. Another potential direction is to study the role of AG490 in different disease models, including cancer, autoimmune diseases, and neurodegenerative diseases. Furthermore, the development of more potent and specific inhibitors of JAK/STAT signaling could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of AG490 involves the reaction of 3-chloro-4-methoxybenzoyl chloride with thiosemicarbazide to form 3-chloro-4-methoxy-N-thiosemicarbazide benzamide. This intermediate is then reacted with 2-bromo-1,3-thiazole to form 3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide, also known as AG490. The synthesis of AG490 has been reported in various scientific papers, and the compound is commercially available for research purposes.
科学研究应用
AG490 has been extensively used in scientific research to study the role of JAK/STAT signaling in various biological processes. It has been shown to inhibit the activation of this pathway in different cell types, including cancer cells, immune cells, and neuronal cells. AG490 has been used to study the effects of JAK/STAT signaling in cancer cell proliferation, apoptosis, and migration. It has also been used to study the role of this pathway in immune response and inflammation.
属性
IUPAC Name |
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c1-18-9-3-2-7(6-8(9)13)10(17)15-11(19)16-12-14-4-5-20-12/h2-6H,1H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWALOMPSUOEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


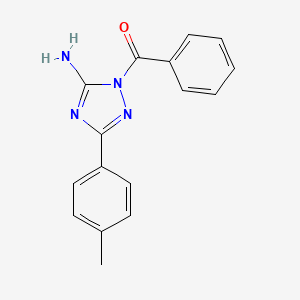
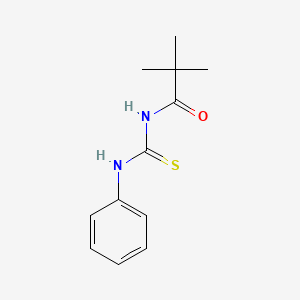

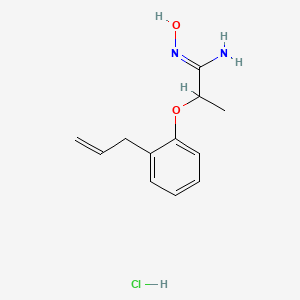
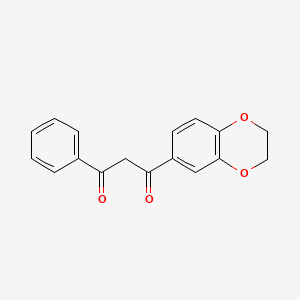
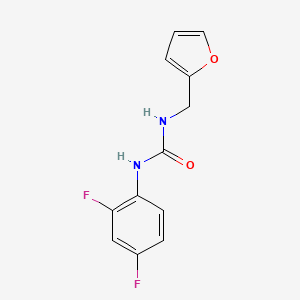
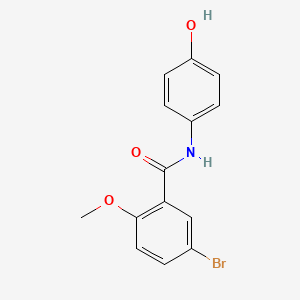
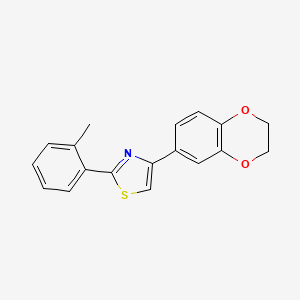
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
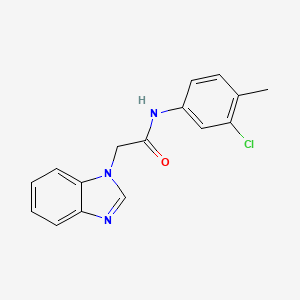
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)